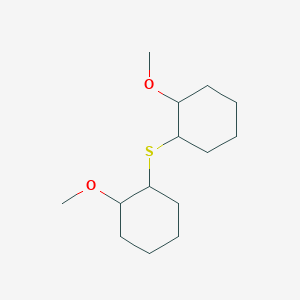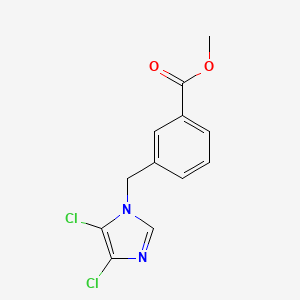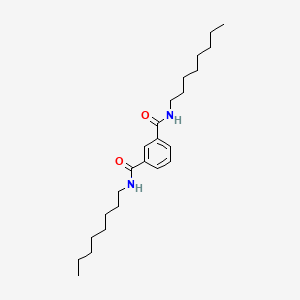
1,3-Benzenedicarboxamide, N,N'-dioctyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenedicarboxamide, N,N’-dioctyl- is an organic compound with the molecular formula C24H40N2O2. It is a derivative of 1,3-benzenedicarboxamide, where the amide groups are substituted with octyl chains. This compound is known for its applications in various fields, including materials science and organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxamide, N,N’-dioctyl- typically involves the reaction of 1,3-benzenedicarboxylic acid with octylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with octylamine to yield the desired product.
Industrial Production Methods
In industrial settings, the production of 1,3-Benzenedicarboxamide, N,N’-dioctyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenedicarboxamide, N,N’-dioctyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The octyl chains can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 1,3-benzenedicarboxylic acid derivatives.
Reduction: Formation of 1,3-benzenediamine derivatives.
Substitution: Formation of various substituted 1,3-benzenedicarboxamide derivatives.
Applications De Recherche Scientifique
1,3-Benzenedicarboxamide, N,N’-dioctyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of flexible materials.
Mécanisme D'action
The mechanism of action of 1,3-Benzenedicarboxamide, N,N’-dioctyl- involves its interaction with specific molecular targets. The compound’s amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it effective in disrupting microbial cell membranes. Additionally, its ability to form hydrogen bonds with biological molecules can influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzenedicarboxamide: The parent compound without octyl substitution.
N,N’-Bis(2,3-dihydroxypropyl)-1,3-benzenedicarboxamide: A derivative with dihydroxypropyl groups.
N,N’-Bis(2-ethylhexyl)-1,3-benzenedicarboxamide: A similar compound with ethylhexyl chains.
Uniqueness
1,3-Benzenedicarboxamide, N,N’-dioctyl- is unique due to its long octyl chains, which impart distinct physical and chemical properties. These properties include enhanced solubility in organic solvents, increased hydrophobicity, and the ability to form stable complexes with various substrates. These characteristics make it particularly useful in applications requiring amphiphilic compounds.
Propriétés
Numéro CAS |
152422-61-2 |
|---|---|
Formule moléculaire |
C24H40N2O2 |
Poids moléculaire |
388.6 g/mol |
Nom IUPAC |
1-N,3-N-dioctylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C24H40N2O2/c1-3-5-7-9-11-13-18-25-23(27)21-16-15-17-22(20-21)24(28)26-19-14-12-10-8-6-4-2/h15-17,20H,3-14,18-19H2,1-2H3,(H,25,27)(H,26,28) |
Clé InChI |
YNAIHCBBNLNITD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC(=O)C1=CC(=CC=C1)C(=O)NCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12556666.png)
![Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)-](/img/structure/B12556687.png)

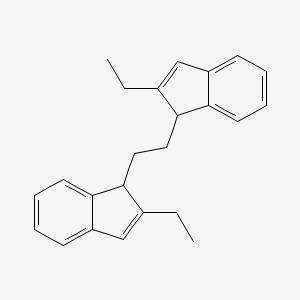
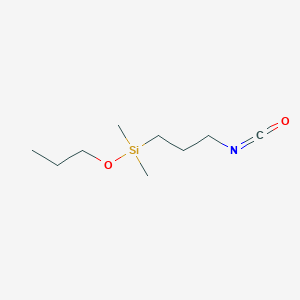
![4,5,6,7-Tetrahydro[1,2]thiazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B12556695.png)
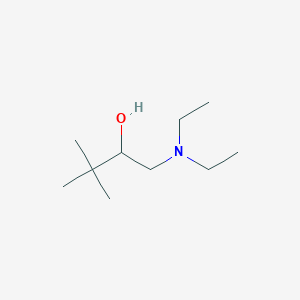
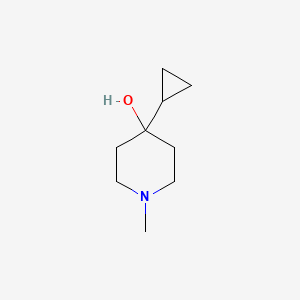
![6-Anilino[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione](/img/structure/B12556707.png)
